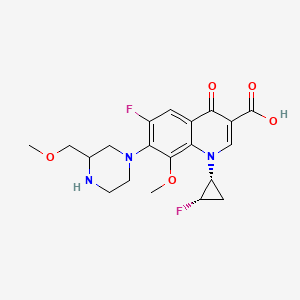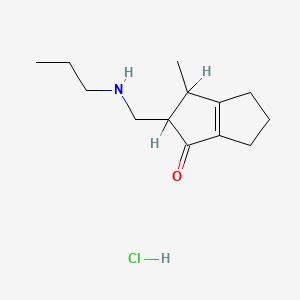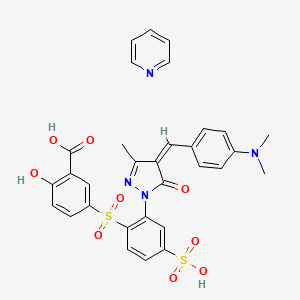
Einecs 282-122-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with iron in an electric arc furnace. The reaction conditions typically include high temperatures (around 1600°C) and the presence of a reducing agent, such as carbon or silicon .
Industrial Production Methods
In industrial settings, ferromolybdenum is produced by mixing molybdenum oxide with iron oxide and a reducing agent, followed by heating in an electric arc furnace. The resulting molten mixture is then cooled, and the ferromolybdenum is separated from the slag. The slag, which contains various oxides and silicates, is then processed further to extract any remaining valuable metals .
Analyse Des Réactions Chimiques
Types of Reactions
Ferromolybdenum slags can undergo various chemical reactions, including:
Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.
Reduction: The oxides can be reduced to their elemental forms or lower oxidation states using reducing agents like carbon or hydrogen.
Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon, hydrogen, or other reducing agents at high temperatures.
Substitution: Metal salts or other reagents in aqueous or molten states.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Elemental metals or lower oxidation state compounds.
Substitution: New silicate compounds with substituted metal ions.
Applications De Recherche Scientifique
Ferromolybdenum slags have various scientific research applications, including:
Chemistry: Used as a source of molybdenum and other metals for various chemical reactions and processes.
Biology: Studied for their potential use in bioremediation and as a nutrient source for certain microorganisms.
Medicine: Investigated for their potential use in medical implants and devices due to their biocompatibility and corrosion resistance.
Mécanisme D'action
The mechanism by which ferromolybdenum slags exert their effects is primarily through their chemical composition and reactivity. The oxides and silicates in the slag can interact with other compounds and materials, leading to various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrosilicon: An alloy of iron and silicon used in the steel industry.
Ferrovanadium: An alloy of iron and vanadium used to improve the strength and hardness of steel.
Ferrochromium: An alloy of iron and chromium used to produce stainless steel.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which imparts superior strength and corrosion resistance to steel products. Additionally, the presence of various oxides and silicates in the slag makes it a valuable source of these compounds for various industrial and research applications .
Propriétés
Numéro CAS |
84100-43-6 |
|---|---|
Formule moléculaire |
C31H28N4O9S2 |
Poids moléculaire |
664.7 g/mol |
Nom IUPAC |
5-[2-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid;pyridine |
InChI |
InChI=1S/C26H23N3O9S2.C5H5N/c1-15-20(12-16-4-6-17(7-5-16)28(2)3)25(31)29(27-15)22-14-19(40(36,37)38)9-11-24(22)39(34,35)18-8-10-23(30)21(13-18)26(32)33;1-2-4-6-5-3-1/h4-14,30H,1-3H3,(H,32,33)(H,36,37,38);1-5H/b20-12-; |
Clé InChI |
QOSXYVJWJBPYSC-GRWWMUSUSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



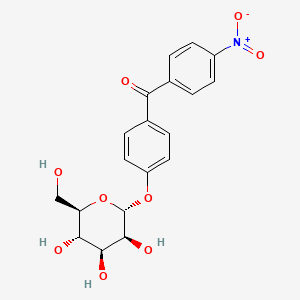
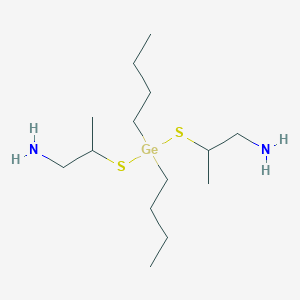
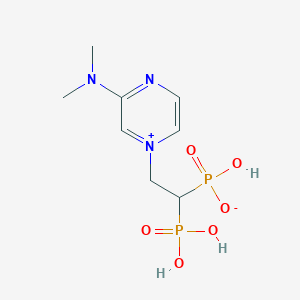
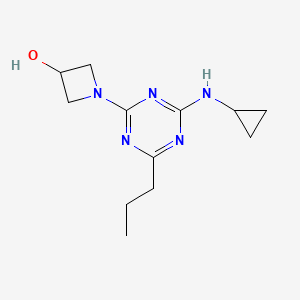

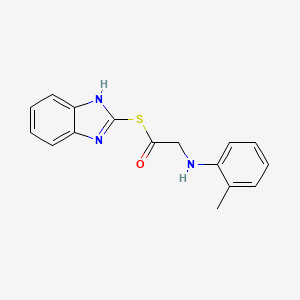
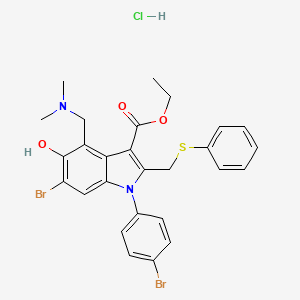


![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
